N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Description
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, a thiazole ring, and a pyrazole carboxamide. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c1-19-11(4-5-16-19)14(20)18-15-17-10(7-23-15)9-2-3-12-13(6-9)22-8-21-12/h2-7H,8H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIMEJBPGKBSCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the thiazole ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea.
Coupling of the benzo[d][1,3]dioxole and thiazole: This step involves the use of palladium-catalyzed cross-coupling reactions.
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones.
Final coupling to form the carboxamide: The final step involves the coupling of the pyrazole and thiazole intermediates to form the carboxamide using standard amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or tool compound.
Medicine: Explored for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis, cell cycle regulation, or inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-yl)-2-chloroacetamide
- 4-(benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
- N-(benzo[d][1,3]dioxol-5-yl)-thioacetamide
Uniqueness
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has gained attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and structural characteristics that contribute to its pharmacological effects.
Structural Characteristics
The compound features a unique structural arrangement that includes a benzo[d][1,3]dioxole moiety and a thiazole ring, which are known to enhance biological activity through various mechanisms. The presence of the pyrazole and carboxamide groups further contributes to its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate signaling pathways that are critical for cell proliferation, apoptosis, and inflammation.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to reduced cell growth in cancerous tissues.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular responses.
- Antioxidant Activity : Some studies suggest that it possesses antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Research indicates that derivatives containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Hep3B (liver cancer) | 12.5 | Induces apoptosis |
| Compound B | MCF7 (breast cancer) | 15.8 | Cell cycle arrest at G2-M phase |
| This compound | A549 (lung cancer) | 10.0 | Inhibits proliferation |
Case Studies
Several studies have highlighted the efficacy of compounds related to this compound in preclinical settings:
- Study on Hep3B Cells : This study demonstrated that the compound significantly reduced cell viability and induced apoptosis through caspase activation.
- Anti-inflammatory Effects : Research has shown that derivatives can inhibit pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases.
- Antioxidant Properties : Evaluations using the DPPH assay indicated that this compound exhibits notable free radical scavenging activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
